1-(6-Azidohexyloxy)-2-bromobenzene
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Overview
Description
1-(6-Azidohexyloxy)-2-bromobenzene is an organic compound characterized by the presence of an azido group (-N₃) attached to a hexyloxy chain, which is further connected to a bromobenzene ring
Preparation Methods
The synthesis of 1-(6-Azidohexyloxy)-2-bromobenzene typically involves a multi-step process. One common method includes the following steps:
Bromination: Starting with a suitable benzene derivative, bromination is carried out to introduce a bromine atom onto the benzene ring.
Alkylation: The brominated benzene is then subjected to alkylation with 6-bromohexanol to form 1-(6-bromohexyloxy)-2-bromobenzene.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(6-Azidohexyloxy)-2-bromobenzene undergoes various chemical reactions, including:
Substitution Reactions:
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The bromobenzene ring can undergo oxidation to form phenol derivatives under specific conditions.
Common reagents used in these reactions include copper catalysts for click chemistry, reducing agents like LiAlH₄, and oxidizing agents such as potassium permanganate (KMnO₄).
Scientific Research Applications
1-(6-Azidohexyloxy)-2-bromobenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-Azidohexyloxy)-2-bromobenzene primarily involves its reactivity through the azido group. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, a process catalyzed by copper ions. This reaction is highly specific and efficient, making it valuable for constructing complex molecular architectures .
Comparison with Similar Compounds
1-(6-Azidohexyloxy)-2-bromobenzene can be compared with other azido-containing compounds such as:
1,4-Bis(6-azidohexyloxy)benzene: Similar in structure but with two azido groups, making it more reactive and suitable for creating cross-linked polymers.
4-(6-Azidohexyloxy)carbonyl-4’-(6’-azidohexyloxy)azobenzene: Contains azido groups and azobenzene moieties, used in liquid crystalline polymers.
The uniqueness of this compound lies in its single azido group, which provides controlled reactivity and versatility in various synthetic applications.
Properties
IUPAC Name |
1-(6-azidohexoxy)-2-bromobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O/c13-11-7-3-4-8-12(11)17-10-6-2-1-5-9-15-16-14/h3-4,7-8H,1-2,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYICABFYSISHHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCCN=[N+]=[N-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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